N-Ethyl-6-methylpyridine-3-ethylamine
Description
Properties
CAS No. |
84145-40-4 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-ethyl-2-(6-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-3-11-7-6-10-5-4-9(2)12-8-10/h4-5,8,11H,3,6-7H2,1-2H3 |
InChI Key |
ZCHKCLFAOKZPPY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=CN=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-methylpyridine-3-ethylamine can be achieved through several methods. One common approach involves the alkylation of 6-methylpyridine with ethylamine. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the amine and facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions in an appropriate solvent, such as tetrahydrofuran or dimethylformamide.
Another method involves the reductive amination of 6-methylpyridine-3-carbaldehyde with ethylamine. This reaction is catalyzed by a reducing agent, such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst. The reaction is typically conducted in an alcohol solvent, such as methanol or ethanol, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can significantly improve the scalability of the synthesis. Additionally, purification techniques, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-6-methylpyridine-3-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine group, where nucleophiles, such as halides or alkoxides, replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in tetrahydrofuran.
Major Products
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-6-methylpyridine-3-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-Ethyl-6-methylpyridine-3-ethylamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The provided evidence includes pyridine and pyrimidine derivatives, which share partial structural similarities with N-Ethyl-6-methylpyridine-3-ethylamine. Below is a comparative analysis based on substituent patterns, molecular weights, and synthetic strategies:
Table 1: Key Structural and Commercial Data of Related Compounds
Key Observations :
Substituent Diversity :
- The catalog compounds (e.g., fluoronicotinaldehyde oxime) feature bulky groups (e.g., tert-butyldimethylsilyl) and fluorine atoms, which enhance steric hindrance and electronic effects compared to the simpler ethyl/methyl groups in this compound .
- Compound 1 from ADMET & DMPK incorporates a thietane ring and thioacetate group, highlighting sulfur-based reactivity absent in the target compound .
Research Findings and Limitations
Table 2: Hypothetical Comparative Properties (Inferred)
Critical Notes:
- Evidence Gaps: No direct data on this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) or pharmacokinetic properties exist in the provided sources.
- Structural Analogues : The ethylamine moiety in the target compound may confer higher basicity compared to pyrimidine-based Compound 1, affecting its interaction with biological targets.
Biological Activity
N-Ethyl-6-methylpyridine-3-ethylamine (CAS Number: 84145-40-4) is an organic compound characterized by a pyridine ring with ethyl and methyl substitutions. This unique structure contributes to its potential biological activities, particularly in the fields of pharmacology and microbiology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : Approximately 164.25 g/mol
- Structure : The compound features a pyridine ring with ethyl groups at the 3-position and a methyl group at the 6-position, influencing its hydrophobicity and biological interactions.
Biological Activities
This compound exhibits a range of biological activities, primarily focusing on antimicrobial properties. Research indicates its potential to disrupt bacterial cell membranes and inhibit essential enzymes, suggesting its utility as an antimicrobial agent.
Antimicrobial Activity
Preliminary studies have shown that this compound may possess significant antibacterial activity against various pathogens. A comparative analysis of similar compounds revealed that this compound could be effective against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | <125 | Excellent against E. coli |
| 6-Methylpyridin-2-amine | >100 | Moderate against E. coli |
| N-Ethylpyridin-2-amine | >125 | Low activity |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on its structural characteristics:
- Membrane Disruption : The compound may interact with bacterial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : It might inhibit key enzymes involved in bacterial metabolism, thereby reducing their growth and virulence.
Study on Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of less than 125 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent .
Cytotoxicity Assessments
In vitro cytotoxicity assays conducted using MTT analysis revealed that this compound demonstrated low cytotoxicity across various concentrations, indicating a favorable safety profile for potential therapeutic applications . This is critical for further development as a pharmaceutical agent.
Future Directions in Research
Ongoing research is focused on elucidating the specific molecular targets of this compound within biological systems. Future studies may explore:
- Receptor Binding Studies : Investigating the binding affinity to specific receptors involved in neurochemistry.
- Mechanistic Pathway Analysis : Detailed studies on how this compound modulates biological pathways related to microbial resistance.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.
Q & A
Q. What are the established synthetic routes for N-Ethyl-6-methylpyridine-3-ethylamine, and what analytical techniques confirm its purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a pyridine-based precursor (e.g., 6-methylpyridine-3-ethylamine) may undergo alkylation using ethyl halides in the presence of a base like triethylamine (Et₃N) to introduce the N-ethyl group . Post-synthesis, purity is confirmed via:
- HPLC : Using a C18 column with UV detection at 254 nm, comparing retention times to standards .
- NMR Spectroscopy : Characteristic peaks for ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.5 ppm for CH₂) and pyridine protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., calculated for C₁₀H₁₆N₂: 164.13 g/mol).
Q. How do the structural features of this compound influence its stability under varying pH conditions?
- Methodological Answer : The tertiary amine and pyridine ring confer pH-dependent stability. To assess this:
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then quantify degradation via HPLC. The pyridine ring’s electron-withdrawing effect enhances stability in acidic conditions, while the ethylamine group may hydrolyze under strong alkaline conditions .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics and plot pH-rate profiles to identify optimal storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound under varying catalytic conditions?
- Methodological Answer : Discrepancies in yields often arise from catalyst choice or reaction optimization. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity). For instance, compare Et₃N vs. DMAP in pyridine-based reactions .
- Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁵N) or in-situ FTIR to track intermediate formation. Poor yields may stem from side reactions (e.g., over-alkylation) or catalyst deactivation .
- Statistical Validation : Apply ANOVA to determine significant factors affecting yield, ensuring reproducibility across ≥3 independent trials .
Q. What strategies optimize the regioselectivity in N-alkylation reactions involving this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Key strategies:
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups on the pyridine ring) to direct alkylation to the ethylamine moiety .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. For example, Pd(OAc)₂ with Xantphos ligand enhances selectivity for N-alkylation over C-alkylation .
- Computational Modeling : Use DFT calculations to predict transition-state energies and identify favorable reaction pathways. Compare theoretical outcomes with experimental LC-MS data .
Data Analysis and Presentation
Q. How should researchers analyze conflicting spectroscopic data for this compound analogs?
- Methodological Answer : Contradictions in NMR or IR spectra require:
- Peak Deconvolution : Use software (e.g., MestReNova) to resolve overlapping signals. For example, distinguish ethyl group protons from solvent artifacts.
- Cross-Validation : Compare data with structurally similar compounds (e.g., 6-ethyl-2,3,4,5-tetrahydropyridine derivatives) to identify consistent spectral patterns .
- Error Analysis : Calculate signal-to-noise ratios and report confidence intervals for integration values .
Experimental Design
Q. What protocols ensure reproducibility in synthesizing this compound under inert conditions?
- Methodological Answer : Critical steps include:
- Schlenk Line Techniques : Purge reaction flasks with argon/nitrogen to prevent oxidation of amine intermediates.
- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis .
- Real-Time Monitoring : Employ inline UV-Vis spectroscopy to track reaction progress and terminate at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
